
4-(4,4-Dimethylcyclohexyl)-benzaldehyde
Übersicht
Beschreibung
“4-(4,4-Dimethylcyclohexyl)-benzenmethanol” is a chemical compound with the CAS Number: 1784856-26-3 . It has a molecular weight of 218.34 . The IUPAC name for this compound is "(4-(4,4-dimethylcyclohexyl)phenyl)methanol" . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “4-(4,4-Dimethylcyclohexyl)-benzenmethanol” is "1S/C15H22O/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,14,16H,7-11H2,1-2H3" . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Aromatization and Cyclization Reactions : Studies on related benzaldehyde derivatives have demonstrated their utility in Hantzsch cyclization reactions, leading to the formation of polycondensed heterocyclic systems. Such reactions are pivotal in synthesizing complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Dzvinchuk et al., 2009).
Alkylation Reactions : Research on 4-(Dimethylamino)benzaldehyde highlights its role in Meerwein alkylation, yielding various iminium salts. Such processes are fundamental in organic synthesis, indicating the potential of benzaldehyde derivatives in synthesizing nitrogen-containing compounds (Froschauer et al., 2013).
Condensation Reactions : Functionally substituted benzaldehydes have been used to synthesize 2,2′-arylmethylenebis(3-hydroxy-5,5-dimethylcyclohex-2-enones) through condensation reactions. This application is crucial in developing new materials and chemicals with enhanced properties (Dikusar et al., 2014).
Material Science and Sensing Applications
Metal-Organic Frameworks (MOFs) : Lanthanide-based MOFs constructed with dimethylphenyl imidazole dicarboxylate have shown sensitivity to benzaldehyde derivatives, suggesting the utility of such compounds in sensing applications. These frameworks can serve as fluorescence sensors, indicating the potential of benzaldehyde derivatives in environmental monitoring and diagnostics (Shi et al., 2015).
Corrosion Inhibition : Research on 4-(N,N-dimethylamino) benzaldehyde derivatives has revealed their effectiveness as corrosion inhibitors for metals, indicating the potential of benzaldehyde compounds in protecting materials against corrosion. This application is particularly relevant in industrial settings to prolong the lifespan of metal components (Singh et al., 2016).
Photocatalysis : The photocatalytic oxygenation of organic compounds, catalyzed by benzaldehyde derivatives under light irradiation, highlights their potential in green chemistry applications. Such photocatalytic processes are essential for developing sustainable chemical syntheses (Suga et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4,4-dimethylcyclohexyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPOAKOPXWLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


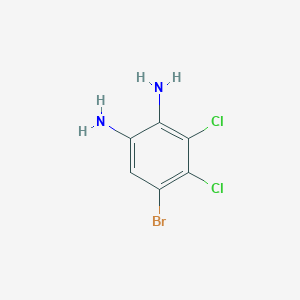

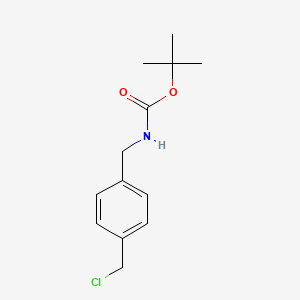


![[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B3246388.png)
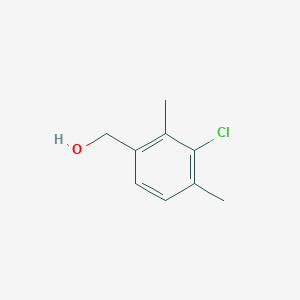
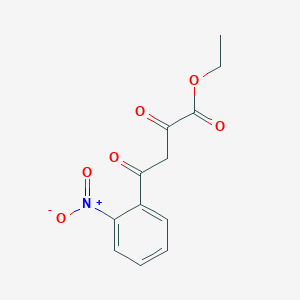
![tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B3246402.png)
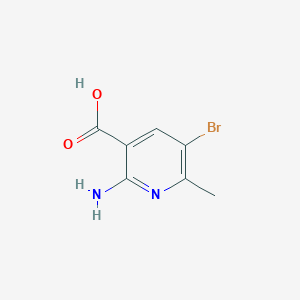
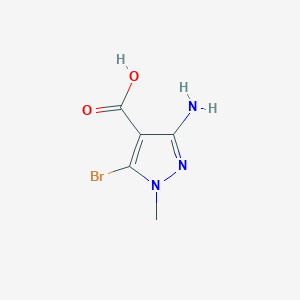
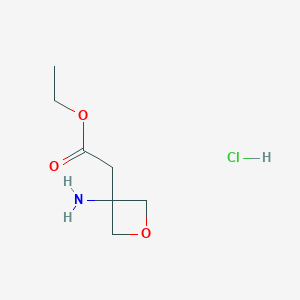
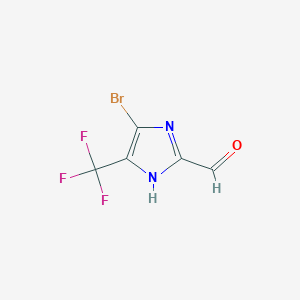
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride](/img/structure/B3246435.png)
